- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613
Cas no 93701-32-7 (2,6-Dibromobenzyl Bromide)
2,6-Dibromobenzyl Bromide structure
Product Name:2,6-Dibromobenzyl Bromide
كاس عدد:93701-32-7
وسط:C7H5Br3
ميغاواط:328.826599836349
MDL:MFCD13185505
CID:1026980
PubChem ID:13381015
Update Time:2025-05-28
2,6-Dibromobenzyl Bromide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,3-Dibromo-2-(bromomethyl)benzene
- 2,6-dibromobenzyl bromide
- 1,3-Dibromo-2-(bromomethyl)benzene (ACI)
- AB89807
- DB-363083
- SCHEMBL173876
- DTXSID70538840
- 1,3-dibromo-2-bromomethylbenzene
- QFXJJFWSOLXOSE-UHFFFAOYSA-N
- EN300-1266476
- MFCD13185505
- DTXCID30489627
- AS-44060
- 93701-32-7
- AKOS015966672
- 1,3-Dibromo-2-bromomethyl-benzene
- 2,6-Dibromobenzyl Bromide
-
- MDL: MFCD13185505
- نواة داخلي: 1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
- مفتاح Inchi: QFXJJFWSOLXOSE-UHFFFAOYSA-N
- ابتسامات: BrC1C(CBr)=C(Br)C=CC=1
حساب السمة
- نوعية دقيقة: 327.79209g/mol
- النظائر كتلة واحدة: 325.79414g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
- تعقيدات: 95
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.9
- طوبولوجي سطح القطب: 0Ų
الخصائص التجريبية
- كثيف: 2.173
- نقطة الغليان: 306.3°C at 760 mmHg
- نقطة الوميض: 136.5°C
- انكسار: 1.636
2,6-Dibromobenzyl Bromide الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | D937010-100mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | D937010-500mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 500mg |
$379.00 | 2023-05-18 | ||
| TRC | D937010-1g |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$ 465.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D251023-10g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 10g |
$275 | 2024-08-03 | |
| eNovation Chemicals LLC | D251023-20g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 20g |
$395 | 2024-08-03 | |
| TRC | D937010-1000mg |
2,6-Dibromobenzyl Bromide |
93701-32-7 | 1g |
$563.00 | 2023-05-18 | ||
| Ambeed | A466816-1g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 1g |
$64.0 | 2025-04-15 | |
| Ambeed | A466816-5g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 5g |
$191.0 | 2025-04-15 | |
| Ambeed | A466816-25g |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 97% | 25g |
$630.0 | 2025-04-15 | |
| Advanced ChemBlocks | O32629-1G |
1,3-Dibromo-2-(bromomethyl)benzene |
93701-32-7 | 95% | 1G |
$550 | 2023-09-15 |
2,6-Dibromobenzyl Bromide طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, reflux
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
المراجع
- Benzodiazepinone compounds as ATPase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; overnight, rt
المراجع
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, reflux
المراجع
- 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial -alanine:-alanine ligase, PLoS One, 2012, 7(8),
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt
المراجع
- Heterocyclic compounds and compositions for treating CNS disorders and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
المراجع
- Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans, Organic Letters, 2018, 20(11), 3310-3313
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, 80 °C
المراجع
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 80 °C; 14 h, reflux
المراجع
- Preparation of pyridinones and pyrazinones as Btk kinase inhibitors for treating inflammation, immunological disorders, cancer, and other diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
المراجع
- Preparation of pyridazinones as Btk kinase inhibitors for treating immune disorders, cancer, inflammation, and other diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; rt → 80 °C; 14 h, reflux
المراجع
- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride
المراجع
- Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2222-2226
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 16 h, 85 °C; 85 °C → rt
المراجع
- Preparation of benzodiazepinone compounds useful in the treatment of skin conditions, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Dichloromethane , Water ; rt → reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ; reflux; 10 h, reflux
المراجع
- Method for preparing 2,6-dibromobenzyl bromide from 2,6-dibromotoluene, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; reflux
المراجع
- An efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles, Tetrahedron Letters, 2006, 47(26), 4361-4364
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 16 h, 80 °C
المراجع
- Heteroaryl-substituted pyrazinobenzoxazines and related compounds as KRas G12C inhibitors and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; 14 h, rt → 80 °C
المراجع
- Preparation of fused aza-heterocyclic compounds as RIPK1 inhibitor for inhibiting programmed cell necrosis, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ; rt → 85 °C; 3 h, reflux
المراجع
- Diamine monomers for intrinsic high-dielectric low-loss polyimides, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 80 °C
المراجع
- tBuOK-Promoted Cyclization of Imines with Aryl Halides, Organic Letters, 2020, 22(11), 4553-4556
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, rt → reflux
المراجع
- Indazoles and azaindazoles as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-Dibromobenzyl Bromide Raw materials
2,6-Dibromobenzyl Bromide Preparation Products
2,6-Dibromobenzyl Bromide الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
رقم الطلب:A937857
حالة المخزون:in Stock
كمية:10g/25g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 15:24
الأسعار ($):234.0/469.0
بريد إلكتروني:sales@amadischem.com
2,6-Dibromobenzyl Bromide الوثائق ذات الصلة
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
93701-32-7 (2,6-Dibromobenzyl Bromide) منتجات ذات صلة
- 3433-80-5(1-bromo-2-(bromomethyl)benzene)
- 39568-99-5(1,2,4,5-tetrabromo-3,6-bis(bromomethyl)-Benzene,)
- 35335-16-1(1,4-Dibromo-2,5-bis(bromomethyl)benzene)
- 27561-51-9(1-Bromo-4-(bromomethyl)-2-methylbenzene)
- 66217-03-6(Benzene, 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methyl-)
- 38521-51-6(Benzene,1,2,3,4,5-pentabromo-6-(bromomethyl)-)
- 62750-68-9(Benzene, 1,3-dibromo-2,4-bis(dibromomethyl)-)
- 56879-04-0(Benzene, 1,2,3,5-tetrabromo-4,6-bis(bromomethyl)-)
- 54459-64-2(2,4,6-Tribromobenzyl Bromide)
- 19900-52-8(Benzene,2-bromo-1,4-bis(bromomethyl)-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93701-32-7)2,6-Dibromobenzyl Bromide
نقاء:99%/99%
كمية:10g/25g
الأسعار ($):234.0/469.0